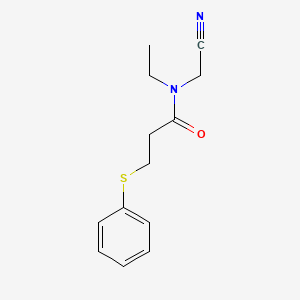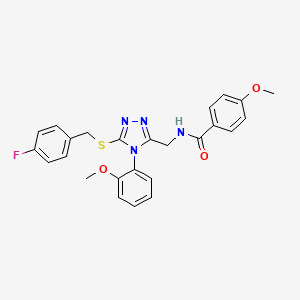
5-((4-fluorobenzyl)oxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-fluorobenzyl)oxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as 'compound X' and has been studied extensively for its ability to modulate specific receptors in the human body. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research by Bayrak et al. (2009) explores the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, evaluating their antimicrobial activities. This study provides a foundation for understanding the antimicrobial potential of compounds synthesized through similar processes, suggesting a potential application area for 5-((4-fluorobenzyl)oxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one in the development of new antimicrobial agents (Bayrak et al., 2009).
Synthesis and Structural Analysis
A study by Huang and Zhou (2011) on the synthesis of 4,5-bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one, involving a compound with a fluorophenyl group similar to the one in the target compound, discusses the structural and crystal analysis of synthesized compounds. This research provides insights into the structural characteristics and potential applications of fluorophenyl-containing compounds in material science and pharmaceuticals (Huang & Zhou, 2011).
Novel Synthetic Pathways
Wittmann et al. (2006) describe a novel synthetic pathway leading to 4-fluoropyridines, showcasing a method that could be relevant for synthesizing compounds with similar structures to the target chemical. This research illustrates the versatility and adaptability of fluorinated compounds in chemical synthesis and their potential applications in designing new molecules (Wittmann et al., 2006).
Receptor Mechanisms and Drug Development
Another area of application is in the study of receptor mechanisms and the development of drugs targeting these receptors. For example, research on orexin-1 receptor mechanisms by Piccoli et al. (2012) evaluates compounds for their potential in treating binge eating. While not directly related to the target compound, this study demonstrates the broader application of similar compounds in understanding and targeting specific receptor pathways for therapeutic purposes (Piccoli et al., 2012).
Eigenschaften
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-(4-phenylpiperazine-1-carbonyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3/c24-18-8-6-17(7-9-18)16-30-22-15-25-20(14-21(22)28)23(29)27-12-10-26(11-13-27)19-4-2-1-3-5-19/h1-9,14-15H,10-13,16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZKEQPDHNKPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=O)C(=CN3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2535778.png)



![4-[benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2535782.png)

![1-(4-chlorophenyl)-N-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2535785.png)
![Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate](/img/structure/B2535790.png)
![methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B2535791.png)
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2535792.png)
![2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxyphenyl)butanamide](/img/structure/B2535796.png)


